molecular formula C9H9NO B1314719 6,7-dihydro-5H-quinolin-8-one CAS No. 56826-69-8

6,7-dihydro-5H-quinolin-8-one

Cat. No.: B1314719
CAS No.: 56826-69-8
M. Wt: 147.17 g/mol
InChI Key: JIAKIQWNYAZUJD-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C9H9NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dihydro-5H-quinolin-8-one can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar cyclization methods. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-quinolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .

Biological Activity

6,7-Dihydro-5H-quinolin-8-one (CAS Number: 56826-69-8) is a bicyclic compound recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NOC_9H_9NO, with a molecular weight of 149.17 g/mol. The compound features a quinoline core, which is a well-established scaffold in medicinal chemistry known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as DNA replication and protein synthesis. The compound's effectiveness varies depending on the specific pathogens tested.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. In vitro tests have demonstrated its cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (μM)
A549 (Lung)6.31
MCF-7 (Breast)7.95
HCT-116 (Colon)Varies

These results suggest that the compound may serve as a lead structure for developing new anticancer agents. For instance, derivatives of this compound have shown promising activity against MCF-7 and A549 cell lines, indicating its potential in targeted cancer therapies .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to apoptosis in cancer cells or inhibition of microbial growth .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Commonly derived from isoquinoline derivatives or phenethylamines through cyclization reactions.
  • Ammonium Acetate-Mediated Reactions : Utilizing ammonium acetate in cyclocondensation reactions has been shown to yield this compound effectively .
  • High-pressure Synthetic Techniques : Recent advancements include high-pressure Q-tube reactors that enhance yield and purity compared to traditional methods .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxicity of various derivatives of this compound against human cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity against MCF-7 and A549 cells while showing moderate effects on HCT-116 cells .
  • Antimicrobial Testing : Another study highlighted the compound's effectiveness against Pseudomonas aeruginosa and Klebsiella pneumonia, demonstrating inhibition zones comparable to standard antibiotics .

Properties

IUPAC Name

6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKIQWNYAZUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471583
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56826-69-8
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-quinoline-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in dry CH2Cl2 (400 mL) was added activated manganese dioxide (85% purity, 82.22 g, 804 mmol). The resulting heterogeneous mixture was stirred 18 h, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined washings were concentrated to afford 11.27 g (82%) of the title compound as a pale yellow solid, which was used in subsequent reactions without further purification. 1H NMR (CDCl3) δ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=7 Hz), 3.04 (t, 2H, J=6 Hz), 7.37 (dd, 1H, J=9, 6 Hz), 7.66 (dd, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=6, 1 Hz); 13C NMR (CDCl3) δ 22.2, 28.6, 39.2, 126.6, 137.3, 140.5, 147.6, 148.6, 196.5. ES-MS m/z 148 (M+H).
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
82.22 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8-benzylidene-5,6,7,8-tetrahydro-quinoline (4.30 g, 19.4 mmole) in CH2Cl2 (150 mL) was reacted with ozone at −78° C. for 30 minutes. Dimethyl sulfide (5 mL) was added, and the reaction was warmed to RT and stirred overnight. The mixture was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (EtOAc). The title compound (2.20 g, 79%) was obtained as an off-white solid after drying in vacuo: MS (ES) m/e 148 (M+H)+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods IV

Procedure details

A solution of (2) in dichloromethane (100 mL) and methanol (500 mL) was cooled to −78° C. and charged with ozone/oxygen (3 psi, 1.5 ampere). The dark brown solution turned yellow after several hours. When (2) was consumed (TLC), ozone/oxygen flow was stopped. The reaction mixture was purged with nitrogen for 10 m. Methyl sulfide (6 mL) was added, and the mixture was stirred for 30 m at 0° C. The solvents were removed under vacuum and the residue was dissolved in 1 N HCl (500 mL) and washed with diethyl ether (4×150 mL). The aqueous layer was basified to pH ˜7 with NaOH (s), and extracted with ethyl acetate (2×200 mL). The pooled ethyl acetate layers were dried over magnesium sulfate. The mixture was filtered and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 90% EtOAc 10% hexane to give 6,7-Dihydro-5H-quinolin-8-one (3) as a solid. The aqueous layer was extracted with chloroform/isopropanol (3:1) several times. The pooled chloroform/isopropanol layers were dried over magnesium sulfate. The mixture was filtered and the solvents were removed under vacuum to give (3). The combined weight of (3) was 17.9 g (122 mmol, 89% over 2 steps).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?

A1: this compound serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields this compound. []

Q2: Are there any known catalytic applications of this compound derivatives?

A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from this compound, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []

Q3: Is there any structural information available for this compound or its derivatives?

A3: While the provided abstracts lack specific spectroscopic data for this compound, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []

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